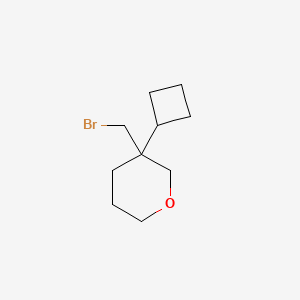
3-(Bromomethyl)-3-cyclobutyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-cyclobutyloxane is an organic compound characterized by a bromomethyl group attached to a cyclobutyloxane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutyloxane typically involves the bromination of cyclobutyloxane derivatives. One common method is the reaction of cyclobutyloxane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group on the cyclobutyloxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-cyclobutyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclobutyloxanes with various functional groups.
Oxidation: Products include cyclobutyloxane alcohols or carboxylic acids.
Reduction: The primary product is the methyl-substituted cyclobutyloxane.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-cyclobutyloxane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new bonds and functional groups. The cyclobutyloxane ring provides structural stability and influences the compound’s reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-3-cyclopentyloxane
- 3-(Bromomethyl)-3-cyclohexyloxane
- 3-(Bromomethyl)-3-cyclopropylmethyloxane
Uniqueness
3-(Bromomethyl)-3-cyclobutyloxane is unique due to its specific ring size and the presence of the bromomethyl group. This combination imparts distinct reactivity and selectivity compared to other similar compounds. The cyclobutyloxane ring provides a balance between ring strain and stability, making it an attractive scaffold for various synthetic applications.
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-cyclobutyloxane |
InChI |
InChI=1S/C10H17BrO/c11-7-10(9-3-1-4-9)5-2-6-12-8-10/h9H,1-8H2 |
Clé InChI |
FBDGAGDABRTVIN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CCCOC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


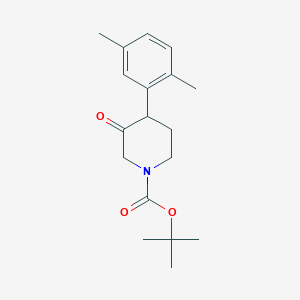
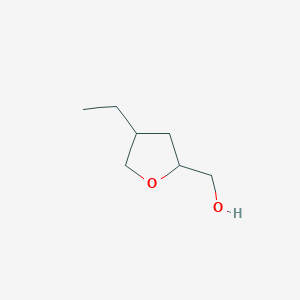
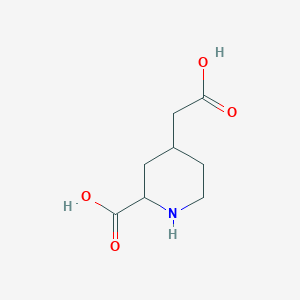
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
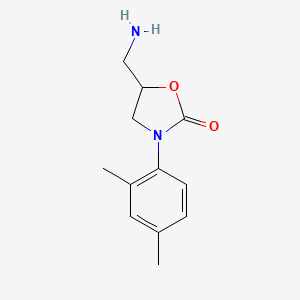
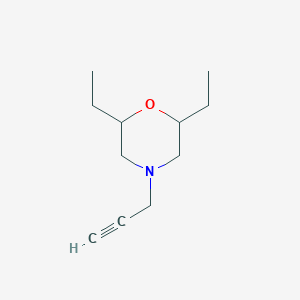
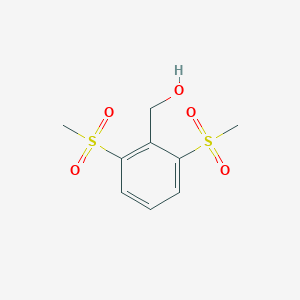
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
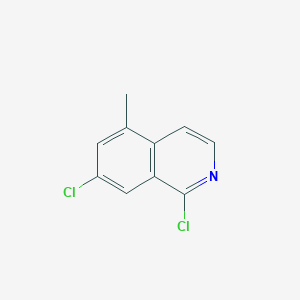
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
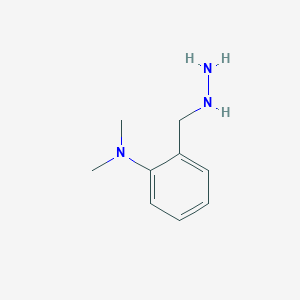
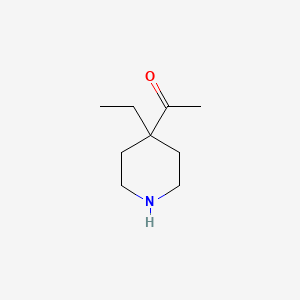
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
